molecular formula C9H10N4 B2924300 [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954261-20-2

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

Cat. No. B2924300
CAS RN: 954261-20-2
M. Wt: 174.207
InChI Key: FAZBWEWOIVCTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a product for proteomics research . It has a molecular weight of 160.18 and a molecular formula of C8H8N4 .


Molecular Structure Analysis

The InChI code for “[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 . The SMILES string is C1=CC(=C(N=C1)N2C=CN=C2)N .


Physical And Chemical Properties Analysis

“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a solid at room temperature . Its predicted melting point is 134.59°C, and its predicted boiling point is 411.63°C at 760 mmHg . The predicted density is 1.32 g/cm3, and the predicted refractive index is n20D 1.69 .

Scientific Research Applications

Antibacterial Applications

The imidazole ring, a core structure in [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine, is known for its antibacterial properties. This compound can be synthesized and utilized in the development of new antibacterial agents to combat antibiotic-resistant strains. The presence of the imidazole ring enhances the compound’s ability to interact with bacterial cell membranes, leading to potential use in treating infections .

Antitumor and Anticancer Properties

Research has indicated that imidazole derivatives exhibit promising antitumor and anticancer activities. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be investigated for its efficacy against various cancer cell lines, including HBL-100 and HeLa cells. Its mechanism may involve disrupting cell division or inhibiting key enzymes required for tumor growth .

Antifungal and Antimycobacterial Effects

Compounds with an imidazole moiety have been reported to possess antifungal and antimycobacterial activities. This suggests that [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be a valuable lead compound in the development of treatments for fungal infections and diseases like tuberculosis .

Anti-inflammatory and Antipyretic Uses

The imidazole derivatives are known to exhibit anti-inflammatory and antipyretic (fever-reducing) effects. This compound could be explored for its potential to reduce inflammation and fever, possibly by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators .

Antiviral Potential

Imidazole-containing compounds have shown antiviral properties, which could make [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine a candidate for the development of new antiviral drugs. Its application could extend to treating viral infections by interfering with viral replication or assembly .

Antioxidant Activity

The imidazole ring is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be researched for its potential to scavenge free radicals and protect against oxidative damage, which is a common factor in many chronic diseases .

properties

IUPAC Name

(2-imidazol-1-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBWEWOIVCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

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